![molecular formula C13H13F2NO4 B13204082 (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate cyclobutane derivative.
Attachment of the Methylcarbamoyloxy Group: This step involves the reaction of the cyclobutane derivative with methyl isocyanate under basic conditions to form the methylcarbamoyloxy group.
Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its potential binding interactions.
Cellular Studies: Its effects on cellular processes can be investigated to understand its biological activity.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: Its potential catalytic properties can be explored for industrial applications.
Mécanisme D'action
The mechanism of action of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. The methylcarbamoyloxy group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3s)-1-(2,6-dichlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.
(1S,3s)-1-(2,6-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with an ethylcarbamoyloxy group instead of a methylcarbamoyloxy group.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in the difluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
Methylcarbamoyloxy Group: This group contributes to the compound’s overall stability and potential biological activity.
Propriétés
Formule moléculaire |
C13H13F2NO4 |
|---|---|
Poids moléculaire |
285.24 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18) |
Clé InChI |
UFPRSBYZJKAIRU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
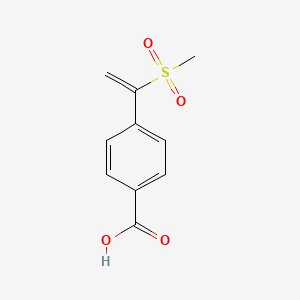
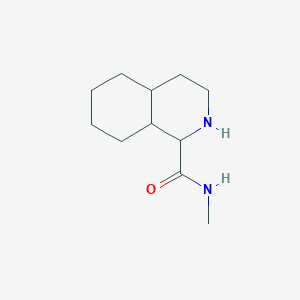
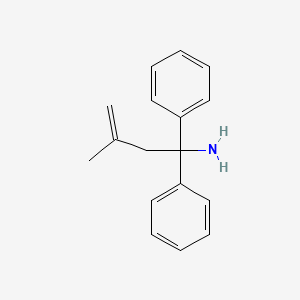
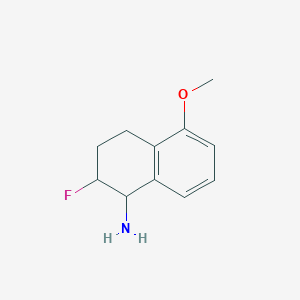
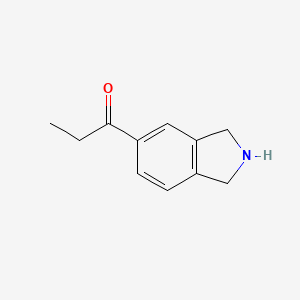
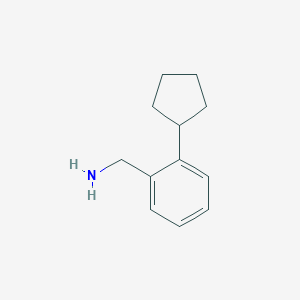
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

amine](/img/structure/B13204065.png)
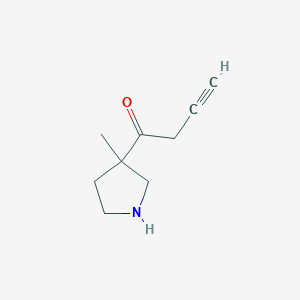
![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
